molecular formula C22H19FN2O4S B2613604 2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899998-78-8

2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2613604
CAS RN: 899998-78-8
M. Wt: 426.46
InChI Key: DPGVHJJCADQBOA-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O4S and its molecular weight is 426.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activities

  • Anticancer Activities: Benzothiadiazin derivatives have been synthesized and tested for their anticancer activities against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds showed moderate to good inhibitory activity, highlighting their potential as cancer therapeutics. Notably, compounds were found to inhibit cancer cell growth possibly through the inhibition of tubulin polymerization, with specific compounds showing significant activity (Kamal et al., 2011).

Photodynamic Therapy for Cancer Treatment

  • Photodynamic Therapy Application: New zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, have been synthesized and characterized. These compounds demonstrate useful properties for photodynamic therapy, including high singlet oxygen quantum yield and good fluorescence properties, which are crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Synthesis and Structural Analysis

  • Crystal Structure Analysis: The synthesis and crystal structure analysis of benzothiadiazole derivatives have been conducted, providing insights into their molecular structures and interactions. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds (Banu et al., 2014).

Anticonvulsant Activity

  • Anticonvulsant Properties: Research on benzothiazin derivatives has also explored their potential as anticonvulsant agents. Compounds have been synthesized and tested, revealing promising compounds with significant activity and low neurotoxicity, indicating their potential use in treating convulsive disorders (Zhang et al., 2010).

properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S/c1-2-29-19-12-10-18(11-13-19)25-22(26)24(15-16-6-5-7-17(23)14-16)20-8-3-4-9-21(20)30(25,27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGVHJJCADQBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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